5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H25FN4OS and its molecular weight is 388.51. The purity is usually 95%.
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Biological Activity
The compound 5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 1052555-99-3) belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H23FN4O2S with a molecular weight of 426.5 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is common in compounds exhibiting significant biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives often possess antimicrobial properties. A study on related thiazolo[3,2-b][1,2,4]triazole compounds demonstrated notable antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis.
Anti-inflammatory Activity
Thiazole derivatives have been evaluated for their anti-inflammatory potential. In vivo studies showed that compounds similar to this compound exhibited significant inhibition of inflammatory responses in animal models. For instance:
The anti-inflammatory effects were attributed to the inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), pathways critical in the inflammatory process.
CNS Activity
Some thiazole-containing compounds have shown promise as central nervous system (CNS) agents. The presence of a piperidine ring may enhance blood-brain barrier penetration and receptor binding affinity. Preliminary studies suggest potential activity as dopamine D2 receptor ligands, which could be beneficial in treating neurological disorders such as schizophrenia and Parkinson's disease.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit COX and LOX enzymes involved in the inflammatory cascade.
- Receptor Binding : The compound may interact with neurotransmitter receptors in the CNS due to its structural features.
Case Studies
Several case studies have explored the biological activity of related thiazolo[3,2-b][1,2,4]triazole derivatives:
- Anti-inflammatory Efficacy : In a controlled study involving mice models with induced inflammation, thiazolo derivatives showed up to 67% inhibition compared to standard anti-inflammatory drugs.
- CNS Effects : A study assessing the binding affinity of thiazole derivatives for dopamine receptors indicated significant potential for neuropharmacological applications.
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4OS/c1-4-16-22-20-25(23-16)19(26)18(27-20)17(14-5-7-15(21)8-6-14)24-10-12(2)9-13(3)11-24/h5-8,12-13,17,26H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJNMJUIQVWPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CC(CC(C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.